molecular formula C20H24N4O4S B2567666 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034361-57-2

2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2567666
CAS No.: 2034361-57-2
M. Wt: 416.5
InChI Key: YHYFQSJIKXPVAX-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a pyrrolidine-sulfonyl-benzoyl moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, typically using benzoyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the pyrrolidine-sulfonyl-benzoyl moiety to the pyrimidine core through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic benzoyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(pyrrolidin-1-yl)pyrimidine: Lacks the sulfonyl-benzoyl moiety, potentially resulting in different biological activity.

    4-(Pyrrolidine-1-sulfonyl)benzoyl derivatives: These compounds share the sulfonyl-benzoyl moiety but differ in the core structure, which can affect their activity and applications.

Uniqueness

The uniqueness of 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine lies in its combination of a pyrimidine core with a pyrrolidine-sulfonyl-benzoyl moiety. This specific arrangement of functional groups may confer unique biological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-15-21-10-8-19(22-15)28-17-9-13-23(14-17)20(25)16-4-6-18(7-5-16)29(26,27)24-11-2-3-12-24/h4-8,10,17H,2-3,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYFQSJIKXPVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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